molecular formula C52H65N11O12S2 B1208395 1QN-Echinomycin CAS No. 77195-99-4

1QN-Echinomycin

Número de catálogo: B1208395
Número CAS: 77195-99-4
Peso molecular: 1100.3 g/mol
Clave InChI: ITWKZNYKGRGXPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1QN-Echinomycin, also known as this compound, is a useful research compound. Its molecular formula is C52H65N11O12S2 and its molecular weight is 1100.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Treatment

Echinomycin has been extensively studied for its antitumor properties, particularly against cancers characterized by HIF-1 overexpression:

  • Breast Cancer : A liposomal formulation of echinomycin has shown promising results in eliminating established triple-negative breast cancer metastases in preclinical models. This formulation significantly enhances the drug's efficacy compared to traditional formulations .
  • Acute Myeloid Leukemia (AML) : Echinomycin has demonstrated the ability to reduce leukemia burden by inhibiting leukemia stem cells in murine models. It acts on the AML1-ETO/HIF-1α/DNMT3A axis, suggesting its potential as a therapeutic agent in AML .

Autoimmune Diseases

Recent studies have indicated that echinomycin can be beneficial in treating graft-versus-host disease (GvHD) by inhibiting HIF-1α accumulation in affected tissues. This application highlights its role beyond oncology into immunology .

Antimicrobial Activity

Echinomycin exhibits moderate antibacterial activity against various strains of bacteria, including resistant strains. Its effectiveness against Staphylococcus aureus and Enterococcus species has been documented, making it a candidate for further exploration as an antibiotic agent .

Formulation Advancements

The development of liposomal formulations has significantly improved the pharmacokinetics and therapeutic index of echinomycin:

  • Liposomal Echinomycin : This formulation enhances drug delivery to tumor sites while minimizing systemic toxicity. Studies show that liposomal echinomycin can provide more effective inhibition of primary tumor growth compared to traditional formulations .

Case Studies and Research Findings

StudyFocusKey Findings
Magliulo et al. (2018)HIF-1 inhibition in GvHDEchinomycin reduces severity of GvHD in mouse models through HIF-1α inhibition .
Zhang et al. (2020)Triple-negative breast cancerLiposomal formulation eliminated established metastases, demonstrating enhanced efficacy .
Kong et al. (2019)Antitumor activityEchinomycin inhibited leukemia stem cell repopulation and reduced tumor growth in AML models .
Calvani et al. (2004)Mechanism studyEchinomycin inhibits chromatin decondensation and DNA replication, indicating its anti-proliferative effects .

Propiedades

Número CAS

77195-99-4

Fórmula molecular

C52H65N11O12S2

Peso molecular

1100.3 g/mol

Nombre IUPAC

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide

InChI

InChI=1S/C52H65N11O12S2/c1-26(2)39-50(72)74-24-37(59-43(65)35-22-53-32-18-14-15-19-33(32)57-35)45(67)55-29(6)47(69)63(10)41-49(71)62(9)40(27(3)4)51(73)75-23-36(58-42(64)34-21-20-30-16-12-13-17-31(30)56-34)44(66)54-28(5)46(68)60(7)38(48(70)61(39)8)25-77-52(41)76-11/h12-22,26-29,36-41,52H,23-25H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)

Clave InChI

ITWKZNYKGRGXPU-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

SMILES canónico

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4C=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Sinónimos

1QN-echinomycin

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.